6-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxohexane
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Overview
Description
6-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxohexane is an organic compound characterized by the presence of a chloro group, a fluoro group, and a methylphenyl group attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxohexane can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 3-fluoro-4-methylbenzoyl chloride reacts with 6-chlorohexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chlorides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxohexane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxohexane involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways and cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxopentane
- 6-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxobutane
- 6-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxopropane
Uniqueness
6-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxohexane is unique due to its specific combination of functional groups and the length of its carbon chain. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
6-chloro-1-(3-fluoro-4-methylphenyl)hexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFO/c1-10-6-7-11(9-12(10)15)13(16)5-3-2-4-8-14/h6-7,9H,2-5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPVBRYZAMCKDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCCCCCl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645161 |
Source
|
Record name | 6-Chloro-1-(3-fluoro-4-methylphenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-30-3 |
Source
|
Record name | 6-Chloro-1-(3-fluoro-4-methylphenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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